An In-Depth Technical Guide to Tert-butyl 4-amino-2-(trifluoromethyl)benzoate
An In-Depth Technical Guide to Tert-butyl 4-amino-2-(trifluoromethyl)benzoate
CAS Number: 1311200-05-1
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of tert-butyl 4-amino-2-(trifluoromethyl)benzoate, a key building block in modern pharmaceutical research and development. We will delve into its synthesis, physicochemical properties, and critical applications, offering insights for researchers, scientists, and professionals in drug development.
Introduction: A Strategically Designed Building Block
Tert-butyl 4-amino-2-(trifluoromethyl)benzoate is a substituted aromatic compound featuring three key functional groups: a tert-butyl ester, an amino group, and a trifluoromethyl group. This unique combination of moieties makes it a valuable intermediate in the synthesis of complex pharmaceutical agents. The strategic placement of these groups allows for a range of chemical modifications, enabling the construction of diverse molecular architectures for targeted therapeutic applications.
The trifluoromethyl group is a well-established bioisostere for a methyl group and can significantly enhance the metabolic stability, lipophilicity, and binding affinity of a drug molecule. The amino group provides a reactive handle for further derivatization, such as amide bond formation, while the tert-butyl ester serves as a protecting group for the carboxylic acid, which can be selectively removed under specific conditions. This strategic design makes tert-butyl 4-amino-2-(trifluoromethyl)benzoate a versatile tool in the medicinal chemist's arsenal.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses. The table below summarizes the key properties of tert-butyl 4-amino-2-(trifluoromethyl)benzoate.
| Property | Value | Reference |
| CAS Number | 1311200-05-1 | [1][2] |
| Molecular Formula | C₁₂H₁₄F₃NO₂ | [1] |
| Molecular Weight | 261.24 g/mol | [1] |
| Appearance | Solid | [2] |
| Boiling Point | 345.7 ± 42.0 °C at 760 mmHg | [2] |
Synthesis of Tert-butyl 4-amino-2-(trifluoromethyl)benzoate: A Multi-Step Approach
The synthesis of tert-butyl 4-amino-2-(trifluoromethyl)benzoate is a multi-step process that typically begins with a readily available fluorinated starting material. A common and scalable route involves the synthesis of the key intermediate, 4-amino-2-(trifluoromethyl)benzonitrile, which is then converted to the final product.
Synthesis of the Precursor: 4-Amino-2-(trifluoromethyl)benzonitrile
A patented and efficient method for the preparation of 4-amino-2-(trifluoromethyl)benzonitrile starts from m-trifluoromethyl fluorobenzene.[3] This process involves three key transformations:
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Positional Bromination: The starting material, m-trifluoromethyl fluorobenzene, undergoes electrophilic bromination to introduce a bromine atom at the desired position on the aromatic ring.
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Cyano Group Displacement: The resulting bromo derivative is then subjected to a cyanation reaction, typically using a cyanide salt to replace the bromine atom with a nitrile group.
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Ammonolysis: The final step to obtain the benzonitrile precursor is an ammonolysis reaction, where the fluorine atom is displaced by an amino group.
This three-step synthesis provides a high-purity target compound with a good overall yield, making it suitable for industrial-scale production.[3]
Caption: Synthetic pathway to 4-amino-2-(trifluoromethyl)benzonitrile.
Conversion to Tert-butyl 4-amino-2-(trifluoromethyl)benzoate
Once the 4-amino-2-(trifluoromethyl)benzonitrile precursor is obtained, the next stage involves the conversion of the nitrile group to a tert-butyl ester. This can be achieved through a two-step process:
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Hydrolysis of the Nitrile: The nitrile group is first hydrolyzed to a carboxylic acid under acidic or basic conditions. This yields 4-amino-2-(trifluoromethyl)benzoic acid.
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Esterification: The resulting carboxylic acid is then esterified with tert-butanol. This reaction is typically carried out in the presence of a coupling agent or under acidic catalysis to facilitate the formation of the tert-butyl ester.
Caption: Conversion of the benzonitrile precursor to the final tert-butyl ester.
Applications in Drug Discovery and Development
The unique structural features of tert-butyl 4-amino-2-(trifluoromethyl)benzoate make it a valuable intermediate in the synthesis of a variety of pharmaceutical agents. Its application spans several therapeutic areas, including oncology, cardiovascular diseases, and neurological disorders.[3] The trifluoromethyl group often imparts desirable properties to the final drug molecule, such as increased metabolic stability and enhanced binding to the target protein.
The tert-butyl ester group can serve as a prodrug moiety. Prodrugs are inactive or less active derivatives of a drug molecule that are converted to the active form in the body. The use of a tert-butyl ester can improve the oral bioavailability of a drug by increasing its lipophilicity and facilitating its absorption through the gastrointestinal tract. Once absorbed, the ester is hydrolyzed by enzymes in the body to release the active carboxylic acid.
While specific drug molecules synthesized from tert-butyl 4-amino-2-(trifluoromethyl)benzoate are often proprietary, the general importance of this and similar structures as building blocks is well-documented in medicinal chemistry literature. For instance, trifluoromethylated anilines and benzoic acids are common starting materials for the synthesis of various enzyme inhibitors and receptor modulators.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling tert-butyl 4-amino-2-(trifluoromethyl)benzoate. It is important to consult the Safety Data Sheet (SDS) for detailed information on potential hazards, handling procedures, and personal protective equipment. The compound is classified as harmful if swallowed and may cause skin and eye irritation.[2]
Conclusion
Tert-butyl 4-amino-2-(trifluoromethyl)benzoate is a strategically designed and versatile intermediate that plays a crucial role in modern drug discovery. Its unique combination of a trifluoromethyl group, an amino group, and a tert-butyl ester provides medicinal chemists with a powerful tool for the synthesis of novel therapeutic agents with improved pharmacological properties. A solid understanding of its synthesis and chemical properties is essential for its effective application in the development of the next generation of medicines.
References
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SAGECHEM. TERT-BUTYL 4-AMINO-2-(TRIFLUOROMETHYL)BENZOATE. Available from: [Link]
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EASTFINE. The Essential Role of 4-Amino-2-(trifluoromethyl)benzonitrile in Pharmaceutical Manufacturing. Available from: [Link]
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MDPI. Synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)-tetrahydrofuran-3-carboxylate. Available from: [Link]
- ACS Publications. Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery. J Med Chem. 2022;65(19):13075-13093.
- Google Patents. CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile.
- MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules. 2021;26(23):7226.
- PubMed Central (PMC). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. 2023;28(15):5726.
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